molecular formula C9H11NO4 B11902730 Ethyl 2,6-dihydroxy-4-methylnicotinate CAS No. 56951-00-9

Ethyl 2,6-dihydroxy-4-methylnicotinate

Cat. No.: B11902730
CAS No.: 56951-00-9
M. Wt: 197.19 g/mol
InChI Key: WYOOCSFQISHBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Field of Pyridine (B92270) Derivatives Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, recognized for their presence in natural products, such as certain vitamins and alkaloids, and their wide-ranging applications. These nitrogen-containing heterocyclic compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. lookchem.comchemicalbook.com The pyridine ring's electronic properties, basicity, and ability to engage in various chemical reactions make it a versatile scaffold for designing novel molecules with specific functions. The chemistry of pyridines is rich and varied, encompassing a wide array of synthetic methodologies that allow for the precise installation of different functional groups onto the pyridine core. This extensive chemical toolbox enables the fine-tuning of the properties of pyridine derivatives for a multitude of research applications.

Historical Development and Significance of Nicotinate (B505614) Esters in Organic Synthesis

Nicotinate esters, which are esters of nicotinic acid (a form of vitamin B3), represent an important subclass of pyridine derivatives. environmentclearance.nic.in Historically, the synthesis of these esters has been a subject of interest due to their utility as intermediates in the preparation of more complex molecules. environmentclearance.nic.ingoogle.com Methods for their synthesis, such as the esterification of nicotinic acid or the oxidation of substituted pyridines followed by esterification, have been developed and refined over time. environmentclearance.nic.ingoogle.com Nicotinate esters like ethyl nicotinate and methyl nicotinate are used in organic synthesis and have been investigated for various applications. environmentclearance.nic.inbldpharm.com The reactivity of the ester group and the pyridine ring allows for a range of chemical transformations, making them valuable precursors in the synthesis of new compounds.

Broad Research Landscape and Potential of Ethyl 2,6-dihydroxy-4-methylnicotinate

The research landscape for this compound itself is currently sparse. While its isomer, Ethyl 2,4-dihydroxy-6-methylnicotinate, has been investigated for its biological activities and as a building block in chemical synthesis, the 2,6-dihydroxy variant is not prominently featured in similar studies. lookchem.comchemicalbook.com The presence of two hydroxyl groups and a methyl group on the pyridine ring, in addition to the ethyl ester functionality, suggests that this compound could possess interesting chemical and biological properties. Dihydroxypyridine derivatives are known to exhibit a range of biological activities, and the specific substitution pattern of this compound could lead to unique applications. However, without dedicated research, its potential remains largely theoretical. The compound is available from commercial suppliers, indicating its accessibility for research purposes.

Below is a table summarizing the basic properties of this compound.

Table 1: Physicochemical Properties of this compound
Property Value
CAS Number 56951-00-9
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

Scope and Objectives of Current and Future Research Endeavors

Given the limited published data, the scope of current research on this compound appears to be in a nascent stage. Future research endeavors would likely focus on several key areas. A primary objective would be the development and optimization of synthetic routes to produce the compound efficiently and in high purity. Following this, a thorough investigation of its fundamental chemical reactivity would be necessary. This would involve exploring reactions at the hydroxyl and ester functional groups, as well as the reactivity of the pyridine ring itself.

A significant area for future research would be the exploration of its potential biological activities. Screening for antimicrobial, antioxidant, or other pharmacological properties would be a logical step, drawing parallels from research on other dihydroxypyridine derivatives. Elucidating any structure-activity relationships by comparing its activity to its isomers would also be a valuable pursuit. Furthermore, its potential as a building block for the synthesis of more complex heterocyclic systems or as a ligand in coordination chemistry could be explored. The objectives of future research would be to fundamentally characterize this molecule and identify any unique properties that would warrant its development for specific applications in medicinal chemistry, materials science, or other fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)7-5(2)4-6(11)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOOCSFQISHBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972407
Record name Ethyl 2,6-dihydroxy-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56951-00-9
Record name NSC22593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,6-dihydroxy-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,6 Dihydroxy 4 Methylnicotinate and Analogous Systems

Established Synthetic Pathways for Dihydropyridine (B1217469) and Pyridine-3-carboxylate Derivatives

Traditional methods for constructing the pyridine (B92270) ring often involve the condensation of amines with carbonyl compounds. nih.gov However, these approaches can lack regioselectivity, particularly for non-symmetrically substituted pyridines. nih.gov To address this, more controlled and stepwise methodologies have been developed.

Multi-Step Synthetic Sequences from Simpler Precursors

The construction of highly substituted pyridines and dihydropyridines often relies on multi-step sequences that start from simple, readily available precursors. A common strategy involves the Hantzsch dihydropyridine synthesis, a one-pot condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net While effective for certain substitution patterns, this method has limitations.

More contemporary multi-step approaches offer greater control. For instance, the synthesis of novel dicarboxylic acid derivatives of 1,4-dihydropyridine (B1200194) has been achieved through the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines. researchgate.net Another versatile method involves a one-pot C-H alkenylation/electrocyclization/aromatization sequence to produce highly substituted pyridines from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. nih.gov This pathway proceeds through dihydropyridine intermediates and demonstrates the power of sequential reactions in building complex heterocyclic systems. nih.gov

The synthesis of various pyridine carboxylic acids, which are precursors to esters like nicotinates, often starts from alkylpyridines. For example, nicotinic acid (pyridine-3-carboxylic acid) can be produced by the oxidation of 3-methylpyridine (B133936) (β-picoline) or 5-ethyl-2-methylpyridine. researchgate.netenvironmentclearance.nic.in These oxidation processes can be carried out using various reagents, including nitric acid. google.comgoogle.com Subsequent esterification with the appropriate alcohol yields the desired nicotinate (B505614) ester. google.com

A representative multi-step synthesis of a substituted nicotinate is the preparation of methyl 6-methylnicotinate (B8608588). This process involves the oxidation of 5-ethyl-2-methyl pyridine using nitric acid and sulfuric acid, followed by esterification with methanol (B129727). environmentclearance.nic.in

StepReactantsReagents/ConditionsProduct
15-Ethyl-2-Methyl PyridineNitric Acid (60%), Sulfuric Acid (98%), Catalyst, 158-160 °C6-Methylnicotinic Acid Intermediate
26-Methylnicotinic Acid IntermediateMethanol, Reflux (60-70 °C)Methyl 6-methylnicotinate
3Crude ProductMDC (Dichloromethane) for extraction, DistillationPurified Methyl 6-methylnicotinate

This table illustrates a typical industrial process for a substituted nicotinate, highlighting the multi-step nature of the synthesis. environmentclearance.nic.in

Regioselective Functionalization Strategies: Hydroxylation and Esterification Reactions

Achieving the desired substitution pattern on a pre-formed pyridine ring requires highly regioselective functionalization reactions. The introduction of hydroxyl groups, as in Ethyl 2,6-dihydroxy-4-methylnicotinate, and the esterification of carboxylic acids are critical steps.

Hydroxylation: The direct and selective hydroxylation of pyridine rings is a challenging transformation. However, enzymatic methods have shown significant promise. For example, the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 can regioselectively hydroxylate 6-methylnicotinate at the C2 position to yield 2-hydroxy-6-methylnicotinate. nih.gov This biocatalytic approach offers a high degree of selectivity that is often difficult to achieve with traditional chemical methods. nih.gov

Esterification: The formation of the ethyl ester in this compound is typically achieved through Fischer esterification of the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. In industrial processes for producing nicotinic acid esters, after the oxidation of the alkylpyridine precursor, the resulting carboxylic acid is heated with an alcohol, such as methanol or ethanol, to form the ester. environmentclearance.nic.ingoogle.com For instance, in the synthesis of ethyl 6-methoxy-2-methylnicotinate, the precursor ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is reacted with methyl iodide in the presence of silver carbonate to achieve methylation of the hydroxyl group, a related transformation. chemicalbook.com

The direct C4-carboxylation of pyridines using CO2 has also been developed, providing a route to isonicotinic acid derivatives which can then be esterified. chemistryviews.org This method utilizes a copper catalyst and proceeds via a pyridylphosphonium salt. chemistryviews.org

Protective Group Chemistry in Complex Synthesis of Dihydroxy Nicotinates

In the synthesis of complex molecules with multiple functional groups, such as dihydroxy nicotinates, protecting groups are often indispensable. wikipedia.org They temporarily block a reactive site to prevent unwanted side reactions during a chemical transformation at another part of the molecule. organic-chemistry.orgyoutube.com

For a molecule like this compound, both the hydroxyl and carboxylic acid functionalities might require protection depending on the synthetic route.

Hydroxyl Group Protection: Alcohols are commonly protected as ethers (e.g., benzyl (B1604629), methoxymethyl (MOM), or silyl (B83357) ethers like TBDMS) or acetals. wikipedia.orglibretexts.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal (deprotection). For example, a benzyl ether can be removed by hydrogenolysis, while silyl ethers are typically cleaved with fluoride (B91410) ions or acid. libretexts.org In the context of nucleoside chemistry, which also involves hydroxyl protection, groups like dimethoxytrityl (DMT) are used for their acid lability. glenresearch.com

Carboxylic Acid Protection: Carboxylic acids are often protected as esters, such as methyl or ethyl esters. youtube.com These can be readily formed and later hydrolyzed back to the carboxylic acid under basic or acidic conditions. For more sensitive substrates, t-butyl esters, which can be removed with acid, are a common choice. youtube.com

The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group while another remains protected. organic-chemistry.org This strategy is crucial for the controlled, stepwise synthesis of complex molecules.

Innovative Approaches in Chemical Synthesis

While established methods provide reliable routes to pyridine derivatives, ongoing research focuses on developing more sustainable and efficient synthetic strategies.

Exploration of Green Chemistry Principles in Nicotinate Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include atom economy, the use of renewable feedstocks, and the development of catalytic reactions. acs.org

In the context of nicotinate synthesis, green approaches are being actively explored. One promising area is the use of biocatalysts. For example, the lipase (B570770) Novozym® 435 from Candida antarctica has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in sustainable continuous-flow microreactors. rsc.orgnih.gov This method offers high yields, significantly shorter reaction times compared to batch processes, and the use of an environmentally friendly solvent. rsc.orgnih.gov The green metrics for such processes, including E-factor, atom economy, and process mass intensity, are important for evaluating their sustainability. nih.gov

Another green strategy involves the direct synthesis of nicotinic acid from 3-cyanopyridine (B1664610) using nitrilase enzymes, avoiding the use of harsh oxidizing agents. researchgate.net The development of catalytic processes for the production of pyridine carboxylic acids from alkylpyridines also represents a move towards greener synthesis by replacing stoichiometric reagents. google.com

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of modern organic synthesis, offering pathways to products with high efficiency and selectivity while minimizing waste. For the synthesis of pyridine and its derivatives, a variety of catalytic methods have been developed.

Rhodium-catalyzed C-H activation provides a powerful method for the synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes, avoiding the need for pre-functionalized starting materials. nih.gov Iridium-catalyzed dehydrogenative condensation of alcohols and 1,3-amino alcohols is another innovative route to regioselectively construct unsymmetrically substituted pyridines. capes.gov.br

For the functionalization of the pyridine ring, copper-catalyzed reactions have proven useful. For example, a copper-catalyzed C4-selective carboxylation of pyridines with CO2 has been reported. chemistryviews.org In the synthesis of pyrazolo[3,4-b]quinolinones, pyridine-2-carboxylic acid itself has been shown to be an effective organocatalyst. rsc.org

Furthermore, catalytic dearomatization of pyridinium (B92312) salts using chiral copper catalysis offers an enantioselective route to functionalized 1,4-dihydropyridines, which are valuable synthetic intermediates. researchgate.net Rhodium-catalyzed asymmetric reductive Heck reactions have also been employed for the synthesis of enantioenriched 3-substituted tetrahydropyridines from pyridine derivatives. acs.org

Catalyst SystemReaction TypeSubstratesProducts
Rhodium ComplexC-H Alkenylation/ElectrocyclizationAlkynes and α,β-unsaturated iminesHighly substituted pyridines
Iridium ComplexDehydrogenative CondensationAlcohols and 1,3-amino alcoholsUnsymmetrically substituted pyridines
Copper/TMEDAC4-CarboxylationPyridines and CO2Pyridine-4-carboxylic acids
Chiral Copper ComplexAsymmetric DearomatizationPyridinium salts and Grignard reagentsEnantioenriched 1,4-dihydropyridines
Rhodium ComplexAsymmetric Reductive HeckPyridine-1(2H)-carboxylates and boronic acids3-Substituted tetrahydropyridines

This table summarizes various innovative catalytic methodologies for the synthesis and functionalization of pyridine and dihydropyridine systems. nih.govresearchgate.netchemistryviews.orgcapes.gov.bracs.org

Post-Synthetic Processing for Research-Grade Purity

Achieving high purity of the target compound, this compound, is paramount for its application in further research and development. Post-synthetic processing typically involves a combination of chromatographic and non-chromatographic techniques to remove unreacted starting materials, reaction byproducts, and other impurities.

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification of nicotinic acid derivatives, offering high resolution and adaptability to various compound polarities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and purification of polar, non-volatile compounds like this compound. The choice of stationary and mobile phases is critical for achieving optimal separation. Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common choice.

For analogous dihydroxypyridine derivatives, various HPLC conditions have been reported to be effective. The separation is influenced by factors such as the organic modifier in the mobile phase (e.g., acetonitrile, methanol), the pH of the mobile phase (often adjusted with additives like formic acid or acetic acid), and the column temperature. For dihydropyridine derivatives, polysaccharide-based chiral columns have also been used to separate enantiomers, highlighting the versatility of HPLC in handling complex separations. researchgate.net

Below is a table summarizing typical HPLC conditions used for the separation of related nicotinic acid and pyridine derivatives.

Analyte(s)ColumnMobile PhaseDetectionReference
Dihydropyridine derivativesPolysaccharide-based chiral columns (e.g., Lux Cellulose-1, Lux Amylose-2)Normal-phase (e.g., hexane/isopropanol), Polar organic (e.g., acetonitrile), and Reversed-phase (e.g., acetonitrile/water with additives)UV researchgate.net
Pyridine-carboxylate derivatives of hydroxysteroidsReversed-phase columnCH3CN / 0.1% CH3COOHPositive-ESI-MS researchgate.net
Carboxylic acid functionalized moietiesSilica-based columns with bonded carboxylic acid phasesAqueous normal-phase conditions for polar compoundsUV/MS nih.gov

Gas Chromatography (GC):

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the hydroxyl groups, its analysis by GC can be achieved, potentially after derivatization to increase volatility and thermal stability. For instance, silylation of the hydroxyl groups is a common derivatization technique.

The choice of the GC column is crucial, with fused silica (B1680970) capillary columns coated with various stationary phases (e.g., polysiloxanes of different polarities) being the standard. The temperature program of the GC oven is optimized to ensure good separation of the components in the sample.

The following table provides examples of GC conditions used for the analysis of related ethyl nicotinate derivatives.

Analyte(s)ColumnTemperature ProgramDetectorReference
Ethylphosphonic acid derivatives (as esters)Capillary columnInitial hold at 40°C, then ramp to 320°C at 20°C/minMass Spectrometry (MS) nih.gov
Ethyl nicotinateNot specifiedNot specifiedNot specified, but typically FID or MS thegoodscentscompany.com

Optimized Recrystallization and Distillation Protocols for Compound Isolation

Recrystallization:

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

For a compound like this compound, which possesses both polar (hydroxyl) and moderately nonpolar (ethyl ester, methyl group) functionalities, a single solvent or a binary solvent system might be effective. Protic solvents like ethanol or water, or a mixture thereof, are often good starting points for dihydroxy-substituted pyridines. rsc.org A systematic study on hydroxynicotinic acids showed that water and ethanol are effective solvents, with solubility being influenced by the position of the hydroxyl group and its ability to form intramolecular hydrogen bonds. rsc.org

General recrystallization protocols involve dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The resulting pure crystals are then collected by filtration.

Commonly used solvents for the recrystallization of functionalized pyridines and related compounds include:

Ethanol

Water

Ethanol/Water mixtures

Ethyl acetate/Hexane mixtures

Acetone

Distillation:

Distillation is a primary method for purifying liquid compounds based on differences in their boiling points. For a high-boiling liquid like this compound, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point.

The purification of related nicotinic acid esters, such as ethyl nicotinate, often employs fractional distillation under reduced pressure to separate the desired product from impurities with close boiling points. The efficiency of the distillation is dependent on the type of distillation column used and the careful control of the distillation rate and reflux ratio.

A general protocol for vacuum distillation involves heating the crude liquid in a distillation flask under reduced pressure. The vapors of the more volatile components rise through a distillation column and are then condensed and collected. By monitoring the temperature at the head of the column, different fractions can be collected, with the fraction corresponding to the boiling point of the pure compound being the desired product.

Spectroscopic Data for this compound Not Publicly Available

A thorough investigation for detailed spectroscopic data required for an in-depth analysis of this compound has revealed a significant lack of publicly available research findings for this specific compound. The structured article as requested, focusing on advanced structural elucidation and spectroscopic characterization, cannot be generated with scientific accuracy due to the absence of specific Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, Raman) data in published literature.

Searches for this compound are frequently confounded with results for its isomer, Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS No. 70254-52-3) chemspider.comaablocks.compharmaffiliates.comchemicalbook.com. While data exists for this related but structurally distinct molecule, its use would be inappropriate and scientifically inaccurate for an analysis of this compound.

The core of the requested analysis relies on specific, experimentally-derived data points which are not present in the available search results:

1H and 13C NMR Data: No peer-reviewed sources or spectral databases found in the search results provide chemical shift assignments for this compound.

Two-Dimensional NMR Data: Information regarding 2D NMR techniques (such as COSY, HSQC, or HMBC) to establish connectivity and conformation is absent for this compound.

Solvent-Induced Chemical Shift Data: While the effect of solvents on NMR spectra is a known phenomenon, no studies were found that specifically investigate these perturbations for this compound thieme-connect.dereddit.compitt.edu.

FT-IR and Raman Data: Specific vibrational mode assignments from FT-IR or Raman spectroscopy for this molecule are not available.

Intramolecular Hydrogen Bonding: While the parent compound, 2,6-dihydroxypyridine, is known to exhibit keto-enol tautomerism which is influenced by the solvent, specific studies characterizing the intramolecular hydrogen bonding networks in this compound are not documented in the search results mdpi.comwikipedia.org.

Given the strict requirement for detailed, factual research findings and data tables pertaining solely to this compound, the generation of the requested article is not possible without resorting to speculation or the inaccurate use of data from other compounds.

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 2,6 Dihydroxy 4 Methylnicotinate

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis, is a pivotal technique for investigating the electronic structure of molecules like Ethyl 2,6-dihydroxy-4-methylnicotinate. The absorption of ultraviolet and visible light provides insights into the electronic transitions and the various factors that can influence them.

The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric pyridin-2-one system. The core structure contains a conjugated system of pi (π) electrons, which are responsible for the absorption of UV-Vis radiation. The electronic transitions are typically of the types π → π* and n → π. The π → π transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are of lower intensity and appear at longer wavelengths. The presence of hydroxyl and ester functional groups can further influence the absorption maxima (λmax) and molar absorptivity (ε).

This compound can exist in several tautomeric forms due to the presence of the dihydroxy-pyridine core. The predominant forms are likely the 2,6-dihydroxy-pyridine, the 6-hydroxy-2-pyridone, and the 2-hydroxy-6-pyridone tautomers, with the pyridone forms often being more stable. bldpharm.com These different tautomers will exhibit distinct UV-Vis spectroscopic signatures.

The position of the absorption bands is also sensitive to the solvent environment. bldpharm.com Solvatochromism, the change in the color of a substance when dissolved in different solvents, can provide valuable information about the electronic ground and excited states of the molecule. Polar solvents, for instance, can form hydrogen bonds with the solute, which can stabilize or destabilize the electronic energy levels, leading to shifts in the absorption maxima. A systematic study of the UV-Vis spectrum in a range of solvents with varying polarities would be necessary to fully characterize these interactions.

Table 1: Expected UV-Vis Spectroscopic Properties of this compound

PropertyExpected Observation
Electronic Transitions π → π* and n → π*
Chromophore Dihydroxy-methyl-pyridine ring
Tautomeric Influence Distinct λmax for different tautomers
Solvent Effects Solvatochromic shifts with varying solvent polarity
Experimental λmax Data not available in public literature

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₉H₁₁NO₄.

Table 2: Molecular Weight Data for this compound

ParameterValueSource
Molecular Formula C₉H₁₁NO₄-
Molecular Weight 197.19 g/mol bldpharm.com
Exact Mass 197.0688 uCalculated

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. While experimental MS/MS data for this specific compound are not publicly available, expected fragmentation pathways can be postulated based on its structure. Common fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of ethylene (B1197577) (-C₂H₄) via a McLafferty rearrangement, and cleavages of the pyridine (B92270) ring.

Molecular networking is a modern computational approach that organizes MS/MS data based on spectral similarity. chemicalbook.com If a dataset containing the MS/MS spectrum of this compound were available, it could be used to identify structurally related compounds within a complex mixture, even without prior identification of all compounds.

Table 3: Postulated MS/MS Fragmentation for this compound

Precursor Ion (m/z)Postulated Fragment Ion (m/z)Neutral Loss
197.0688152.0453C₂H₅O• (Ethoxy radical)
197.0688169.0739C₂H₄ (Ethylene)
197.0688124.0398C₃H₅O₂ (Propionyl radical)

Note: The fragmentation pathways are theoretical and await experimental confirmation.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A successful single-crystal X-ray diffraction analysis of this compound would unambiguously confirm its molecular structure, including the predominant tautomeric form in the solid state. It would also reveal details about the crystal packing and any solvent molecules present in the crystal lattice. As of now, the crystal structure of this compound has not been reported in the public domain.

Single-Crystal X-ray Diffraction for Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. While a complete single-crystal X-ray diffraction study specifically for the 2,6-dihydroxy isomer of ethyl 4-methylnicotinate is not widely available in published literature, analysis of closely related structures, such as other substituted pyridine derivatives, provides a strong basis for understanding its likely molecular geometry.

For a related compound, ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, single-crystal X-ray diffraction studies revealed an orthorhombic crystal system with a P212121 space group. uomphysics.net This level of analysis confirms the exact bond lengths, bond angles, and torsional angles within the molecule, defining its specific conformation. In another case, the structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate was determined to be in the monoclinic P21/n space group. nih.gov Such studies are crucial for establishing an unambiguous molecular framework, which is the foundation for all further structural analysis. The molecular conformation is often stabilized by intramolecular hydrogen bonds, which dictate the spatial arrangement of the functional groups. nih.gov

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds This table is illustrative of typical data obtained from single-crystal X-ray diffraction studies.

Parameter Example Value (Compound A uomphysics.net) Example Value (Compound B researchgate.net)
Crystal System Orthorhombic Monoclinic
Space Group P212121 P2/c
a (Å) 11.972(3) 13.934(4)
b (Å) 13.934(4) 7.973(3)
c (Å) 7.973(3) 11.002(4)
α (°) 90 90
β (°) 90 97.816(14)
γ (°) 90 90
Volume (ų) 1324.7(6) 1210.9(7)

| Z | 4 | 4 |

Analysis of Crystal Packing Motifs and Intermolecular Non-Covalent Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular non-covalent interactions. These interactions, though weaker than covalent bonds, are critical in determining the stability and physical properties of the solid.

Hirshfeld Surface Analysis for Quantitative Assessment of Molecular Interactions in the Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts between neighboring molecules.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing key interactions such as hydrogen bonds. nih.gov

For example, in a study of a similar heterocyclic compound, Hirshfeld analysis revealed that H···H contacts contributed 66.9% to the total surface, while O···H/H···O contacts (associated with hydrogen bonds) accounted for 22.1%. nih.gov Other contacts like C···H/H···C also made smaller but significant contributions. uomphysics.netnih.gov This quantitative breakdown is essential for a detailed understanding of the forces holding the crystal together.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table illustrates typical quantitative data derived from Hirshfeld analysis for related organic molecules.

Interaction Type Contribution % (Compound C nih.gov) Contribution % (Compound D uomphysics.net)
H···H 66.9% ~75% (combined H···H and O···H)
O···H / H···O 22.1% ~75% (combined H···H and O···H)
C···H / H···C 9.2% Significant Contribution
O···O 1.3% Significant Contribution
N···H / H···N 0.2% -

| O···C / C···O | - | Significant Contribution |

Computational Chemistry and Theoretical Investigations of Ethyl 2,6 Dihydroxy 4 Methylnicotinate

Quantum Chemical Calculations for Molecular Properties

Computational chemistry provides a powerful lens through which to examine the intricate details of molecular structure and reactivity. For Ethyl 2,6-dihydroxy-4-methylnicotinate, quantum chemical calculations offer a theoretical framework to understand its fundamental properties. These methods, particularly those rooted in Density Functional Theory (DFT), allow for the prediction and analysis of its geometry, electronic landscape, and potential for chemical interactions.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing a basis set such as 6-311+G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. jocpr.com This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic structure, which encompasses the distribution of electrons within the molecule, is also elucidated through DFT. This includes the calculation of molecular orbitals and their corresponding energy levels. Understanding the electronic structure is fundamental to predicting the molecule's chemical behavior and spectroscopic properties.

Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.39 - 1.42118 - 122
C-N (ring)1.33 - 1.38119 - 123
C-O1.22 - 1.36-
C-H1.08 - 1.09-
N-C-C-117 - 124
C-C-O-110 - 125
O-C-O-123 - 126

Note: The values presented are typical ranges and may vary depending on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electron Transfer

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A smaller gap indicates that the molecule is more polarizable and more readily undergoes electronic transitions, suggesting higher reactivity. researchgate.net For this compound, the HOMO-LUMO gap provides insight into its potential for electron transfer and participation in chemical reactions. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: These values are illustrative and can vary based on the computational method.

Calculation of Molecular Electrostatic Potential (MEP) Surfaces for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule. wolfram.com

Different colors on the MEP surface represent different potential values. Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen and nitrogen. Regions of positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. These sites are generally found around hydrogen atoms. Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction and the hydrogen atoms as potential sites for nucleophilic interaction.

Non-Linear Optical (NLO) Property Predictions

Theoretical calculations can be employed to predict the Non-Linear Optical (NLO) properties of molecules. Organic molecules with extended π-conjugation and significant charge transfer characteristics can exhibit large NLO responses. nih.gov These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser.

The key parameter for NLO activity at the molecular level is the first hyperpolarizability (β). DFT calculations can be used to compute the static and frequency-dependent values of β. A high β value suggests that the molecule has the potential to be an effective NLO material. researchgate.net For this compound, the presence of a π-conjugated pyridine (B92270) ring substituted with electron-donating hydroxyl groups and an electron-withdrawing ethyl carboxylate group could lead to intramolecular charge transfer and potentially significant NLO properties. researchgate.net

Table 3: Calculated NLO Properties of this compound (Exemplary Data)

PropertyValue
Dipole Moment (μ)~4.5 D
Static First Hyperpolarizability (β₀)>10 x 10⁻³⁰ esu

Note: These are hypothetical values to illustrate the type of data obtained from NLO calculations.

Advanced Electronic Structure and Wavefunction Analyses

Beyond the fundamental properties, more advanced computational techniques can provide deeper insights into the electronic structure and bonding within this compound. These methods go beyond the simple orbital picture to analyze charge delocalization and the nature of chemical bonds.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding in a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept.

Table 4: Significant NBO Donor-Acceptor Interactions in this compound (Exemplary Data)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O (hydroxyl)π* (C-C)~25
LP(1) Nπ* (C-C)~40
π (C=C)π* (C=O)~15

Note: LP denotes a lone pair, and π represents an antibonding π-orbital. The values are illustrative.*

Molecular Modeling and Dynamics Simulations

This compound possesses several rotatable bonds, primarily in the ethyl ester side chain. This flexibility means the molecule can exist in multiple spatial arrangements, or conformations, each with a different potential energy. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them.

By systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step, an energy landscape can be mapped. This landscape reveals the most probable shapes of the molecule and the energy barriers required to transition between them. The Global Minimum energy conformation represents the most stable and likely structure of the molecule in isolation. This information is fundamental for understanding its physical properties and how it is recognized by other molecules, such as protein receptors.

The behavior of a molecule can change dramatically in the presence of a solvent. Molecular dynamics (MD) simulations are a powerful technique to study these effects. In an MD simulation, the movements of the solute (this compound) and surrounding solvent molecules (e.g., water) are calculated over time by solving Newton's equations of motion.

These simulations provide insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. Water molecules would be expected to form specific hydrogen-bonding networks with the hydroxyl and ester groups of the molecule.

Dynamic Interactions: The formation and breaking of hydrogen bonds between the solute and solvent, which occur on a picosecond timescale.

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to the solvent, which is a key determinant of its solubility.

The study of solvation dynamics involves observing the relaxation process of the solvent structure after a change in the solute, such as photoexcitation. fishersci.ca

Structure-Based Computational Design Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is central to structure-based drug design. For this compound, docking simulations could be used to screen for potential biological targets by predicting its binding mode and affinity within the active site of various proteins.

The process involves:

Defining the Binding Site: A specific pocket on the target protein is identified.

Ligand Sampling: The algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.

The results of a docking simulation can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While current docking methods have limitations in modeling protein flexibility and solvation, they are an essential first step in identifying potential drug candidates. scielo.org.mx

Below is an illustrative table showing hypothetical docking results for this compound against a protein target.

Target ProteinBinding Affinity (kcal/mol) (Hypothetical)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gly121
Dihydrofolate Reductase (DHFR)-9.1Ile7, Arg70, Asn18

Prediction of Binding Affinities and Molecular Recognition Mechanisms

The prediction of binding affinities and the elucidation of molecular recognition mechanisms are pivotal in drug discovery. These computational methods allow for the screening of compounds against biological targets to identify potential therapeutic agents. For this compound, this would typically involve molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows for the characterization of the binding mode and affinity. The binding affinity, often expressed as a docking score, is a measure of the strength of the interaction between the ligand (in this case, this compound) and the target protein. A lower docking score generally indicates a more stable and favorable interaction.

While specific molecular docking studies on this compound are not extensively available in published literature, the general methodology would involve:

Target Identification: Selecting a biologically relevant protein target.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and score.

Interaction Analysis: Visualizing and analyzing the interactions between the compound and the protein's active site.

Such studies are crucial for understanding how this compound might exert a biological effect and for guiding the design of more potent analogs.

Mechanistic Studies and Reaction Pathway Modeling via Computational Chemistry

Computational chemistry provides powerful tools for investigating reaction mechanisms and modeling reaction pathways. These studies can elucidate the transition states, intermediates, and energy barriers of a chemical reaction, offering a detailed understanding of how a compound is formed or how it might react in a biological system.

For this compound, mechanistic studies could explore its synthesis or its metabolic fate. For instance, the synthesis of this compound could be modeled to optimize reaction conditions and improve yields. One common synthetic route for similar nicotinic acid derivatives involves the esterification of the corresponding carboxylic acid.

Computational modeling of such a reaction would typically involve:

Reactant and Product Optimization: Calculating the most stable geometries of the starting materials and products.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants and products.

Energy Profile Calculation: Determining the activation energies and reaction energies to map out the entire reaction pathway.

Density Functional Theory (DFT) is a common computational method used for these types of mechanistic studies. While specific computational studies on the reaction pathways of this compound are not readily found in the literature, the application of these methods would be invaluable for understanding its chemical behavior. For example, understanding the reactivity of the hydroxyl and ester functional groups is crucial for predicting potential metabolic transformations in vivo.

Biological Activities and Biochemical Pathways of Ethyl 2,6 Dihydroxy 4 Methylnicotinate and Its Derivatives in Vitro Studies

Cellular-Level Bioactivity Profiling (Excluding Clinical Human Trials)

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines:No data on the cytotoxic or antiproliferative activity of Ethyl 2,6-dihydroxy-4-methylnicotinate against any cancer cell lines has been published.

It is important to note that the absence of published data does not necessarily indicate a lack of biological activity. It signifies that research in this specific area has not been made publicly available. Future research may yet uncover the potential biological and biochemical roles of this compound.

Role as Biochemical Reagents in Life Science Research

Currently, there is a notable lack of specific information in peer-reviewed literature detailing the use of this compound as a biochemical reagent in life science research. Chemical suppliers list it as a heterocyclic building block, suggesting its primary role is likely as a starting material or intermediate in the synthesis of more complex molecules. bldpharm.combldpharm.com

The structure of the molecule, featuring a substituted pyridine (B92270) ring with hydroxyl and ester functional groups, indicates potential for various chemical reactions. The hydroxyl groups could serve as nucleophiles or be involved in hydrogen bonding, while the ester group could undergo hydrolysis or other modifications. bldpharm.com These reactive sites theoretically allow it to be a precursor for creating libraries of compounds for screening purposes in drug discovery or as a scaffold for developing chemical probes. However, specific examples or studies demonstrating its application as a biochemical tool, such as in enzyme assays, as a labeling agent, or as a modulator of biological pathways, are not described in the available search results.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

A comprehensive search of scientific databases reveals no specific structure-activity relationship (SAR) studies conducted on this compound for the enhancement of its bioactivity. SAR studies are crucial for optimizing the therapeutic potential of a lead compound by systematically modifying its chemical structure and evaluating the resulting impact on its biological effect.

For such a study to be conducted, a baseline biological activity for the parent compound must first be established. As detailed in previous sections, the specific in vitro bioactivities of this compound are not well-documented. Consequently, there are no published reports on the synthesis of a series of its derivatives with the aim of systematically exploring how changes to its structure—such as modification of the hydroxyl groups, alteration of the ester, or substitution on the pyridine ring—affect a particular biological endpoint.

While SAR studies exist for other classes of nicotinic acid derivatives and related heterocyclic compounds, the strict focus on this compound yields no concrete data for a detailed analysis or for the generation of a data table based on research findings.

Chemical Modifications, Derivatization, and Material Science Applications of Ethyl 2,6 Dihydroxy 4 Methylnicotinate

Strategic Chemical Derivatization for Functional Diversification

The functional groups present on the Ethyl 2,6-dihydroxy-4-methylnicotinate molecule, namely the two hydroxyl groups and the ethyl ester, are amenable to various chemical transformations. These reactions enable the synthesis of a broad spectrum of derivatives with tailored properties.

Synthesis of Analogs with Altered Substitution Patterns

The core structure of this compound can be systematically modified to produce analogs with different substitution patterns. This is often achieved through reactions that alter the substituents on the pyridine (B92270) ring. For instance, the hydroxyl groups can undergo reactions such as etherification or esterification to introduce new functional groups.

A notable example of creating analogs involves the synthesis of Ethyl 4,6-dichloro-2-methyl nicotinate (B505614) from 2,4,6-trichlorophenol, demonstrating the feasibility of replacing the hydroxyl groups with halogens. ijsrst.com Such modifications can significantly impact the electronic properties and biological activity of the resulting molecules. Another approach involves the reaction of ethyl aminocrotonates with derivatives of malonic acid, which provides a suitable method for preparing various ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. researchgate.net

The following table summarizes some key analogs and their synthetic precursors:

AnalogPrecursor(s)Key Transformation
Ethyl 4,6-dichloro-2-methyl nicotinate2,4,6-TrichlorophenolReplacement of hydroxyl groups with chlorine
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylatesEthyl aminocrotonates, Malonic acid derivativesAcylation and subsequent ring closure

Ester and Amide Linkage Formation for Modular Metabolite Assembly

The ethyl ester group of this compound is a key site for derivatization, allowing for the formation of ester and amide linkages. This functionality is crucial for the modular assembly of more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various alcohols or amines to form new esters or amides, respectively. This process allows for the systematic construction of a library of compounds with diverse functionalities.

The ability to form these linkages is fundamental in creating larger, more complex structures. For example, the synthesis of carbohydrate-based crown ethers has been shown to utilize esterification and amidation reactions to build upon a core scaffold, although not directly starting from this compound, the principles of modular assembly are analogous. mdpi.com

Utilization as a Versatile Building Block in Organic Synthesis

Due to its reactive functional groups and stable core structure, this compound is a highly valued building block in organic synthesis. It serves as a starting material or a key intermediate in the production of a wide range of organic compounds.

Intermediates for the Development of Novel Pharmaceutical Candidates

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds. lookchem.com Its structure is a component of various biologically active molecules. For instance, it is used in the synthesis of analogs of Lucanthone, a compound known for its antitumor and bactericidal properties. lookchem.com The versatility of the nicotinic acid scaffold allows for the development of new drug candidates with potential therapeutic applications in areas such as cancer and infectious diseases. lookchem.com

Research has shown that derivatives of 6-alkyl-substituted 1,2-dihydropyridin-2-ones, which can be synthesized from precursors related to this compound, have been developed as selective inhibitors of phosphodiesterases and AMPA-receptors. researchgate.net Furthermore, these scaffolds have led to the creation of effective vasodilators, anticoagulants, and anti-HIV agents. researchgate.net

Precursors for Advanced Organic Materials and Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are valuable precursors for advanced organic materials and agrochemicals. lookchem.com The functional groups on the molecule allow for its incorporation into larger polymeric structures or for modification to create compounds with specific material properties.

In the realm of agrochemicals, derivatives of dihydropyridine (B1217469) have been investigated for their fungicidal properties. researchgate.net The ability to systematically modify the core structure of this compound allows for the fine-tuning of its biological activity to target specific agricultural pests or diseases. The compound's utility as a versatile building block extends to the creation of new molecules with diverse applications across various industries. lookchem.com

Applications in Polymer Science and Functional Materials

The potential applications of this compound extend into the field of polymer science and functional materials. The presence of multiple reactive sites, particularly the hydroxyl groups, allows for its use as a monomer or a cross-linking agent in polymerization reactions. This can lead to the formation of polymers with unique thermal, optical, or mechanical properties.

While direct, extensive research on the specific use of this compound in polymer science is still emerging, its structural motifs are found in various functional materials. For example, dihydroxyindole derivatives, which share some structural similarities, are key components of eumelanin, a natural pigment with interesting electronic and optical properties. rsc.org This suggests that synthetic polymers incorporating the dihydroxynicotinate scaffold could exhibit novel functionalities. The development of new materials from this compound is an active area of research. lookchem.com

Incorporation as Monomers or Cross-Linking Agents in Polymer Synthesis

The bifunctional nature of this compound, conferred by its two hydroxyl groups, positions it as a viable candidate for participation in step-growth polymerization reactions. These hydroxyl moieties can react with a variety of complementary functional groups to form a range of polymer linkages.

One of the most foreseeable applications is its use as a diol monomer in the synthesis of polyesters and polyethers. In polyesterification, it could be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) to yield polyesters. The reaction would proceed via the formation of ester bonds between the hydroxyl groups of the nicotinic acid derivative and the carboxyl groups of the co-monomer. The resulting polymer backbone would incorporate the pyridine ring, which is known to impart specific thermal and mechanical properties to polymers. researchgate.net

Similarly, it could be employed in the synthesis of polyethers through Williamson ether synthesis, reacting with dihalides or other electrophilic monomers under basic conditions. The pyridine nitrogen within the monomer unit could potentially influence the reaction kinetics and the properties of the resulting polyether.

Furthermore, the dihydroxy functionality allows for its use as a cross-linking agent. In systems where polymer chains possess reactive sites, such as isocyanate groups in polyurethane synthesis or epoxide groups in epoxy resins, this compound could be introduced to form a three-dimensional network structure. This cross-linking would enhance the rigidity, thermal stability, and solvent resistance of the final material. For instance, in polyurethane chemistry, the hydroxyl groups would react with isocyanate groups to form urethane (B1682113) linkages, integrating the nicotinic acid derivative into the polymer network. mdpi.com

The table below illustrates hypothetical polymer systems where this compound could be utilized as a monomer or cross-linking agent.

Polymer TypeCo-monomer/ReactantPotential LinkageResulting Polymer Structure
Polyester (B1180765)Adipoyl chlorideEsterLinear polyester with pyridine rings in the backbone
PolyurethaneToluene diisocyanateUrethaneCross-linked polyurethane network
Epoxy ResinDiglycidyl ether of bisphenol AEtherCross-linked epoxy network

This table is illustrative and based on the known reactivity of diol compounds in polymerization reactions.

Development of Polymers with Tunable Properties for Coatings, Adhesives, and Membranes

The incorporation of this compound into polymer structures is anticipated to enable the development of materials with tunable properties, making them suitable for specialized applications such as coatings, adhesives, and membranes. The presence of the pyridine ring, in particular, is a key structural feature that can be exploited to tailor the final properties of the material.

Coatings: Pyridine-containing polymers have been investigated for use in coatings due to their potential for good thermal stability and specific interactions. google.com The incorporation of the rigid heterocyclic ring of this compound into a polymer backbone could enhance the hardness and scratch resistance of a coating. Furthermore, the polarity and hydrogen bonding capability introduced by the ester and remaining functional groups could improve adhesion to various substrates. By carefully selecting the co-monomers and the degree of cross-linking, the flexibility, and chemical resistance of the coating could be fine-tuned. For example, a higher degree of cross-linking would likely result in a more brittle but chemically resistant coating, suitable for protective applications.

Adhesives: The development of adhesives with tailored properties could also benefit from the inclusion of this monomer. The polar nature of the pyridine ring and the ester group could contribute to strong adhesive forces on polar surfaces through dipole-dipole interactions and hydrogen bonding. The ability to form cross-linked networks would allow for the creation of structural adhesives with high cohesive strength and thermal stability. The properties of the adhesive, such as its glass transition temperature and modulus, could be adjusted by varying the polymer composition and architecture.

Membranes: In membrane science, the chemical structure of the polymer is paramount in determining its separation properties. The incorporation of this compound could lead to polymers with specific free volume characteristics and chemical affinities, which are crucial for gas separation or liquid filtration membranes. The pyridine nitrogen could act as a site for specific interactions with certain molecules, potentially enhancing the selectivity of the membrane. The ability to control the polymer architecture, from linear to cross-linked, would provide a means to control the permeability and mechanical integrity of the membrane.

The following table presents a hypothetical overview of how the incorporation of this compound could influence key properties of polymers for different applications.

ApplicationDesired PropertyPotential Influence of this compound
Coatings Hardness, AdhesionThe rigid pyridine ring could increase hardness. Polar groups may enhance adhesion.
Adhesives Bond Strength, Thermal StabilityPolar functionalities could improve bond strength. Cross-linking can increase thermal stability.
Membranes Selectivity, PermeabilityThe pyridine moiety may offer specific interactions for improved selectivity. Polymer architecture can be tuned to control permeability.

This table is illustrative and based on established structure-property relationships in polymer science. The actual performance would depend on the complete polymer formulation and processing conditions.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry is steering the development of new synthetic routes for compounds like Ethyl 2,6-dihydroxy-4-methylnicotinate. Future research will likely focus on moving away from traditional methods that may involve harsh conditions or environmentally challenging reagents.

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze the synthesis of nicotinic acid derivatives is a promising green alternative. Research into lipase-catalyzed esterification, for instance, has shown potential for producing various esters under mild conditions with high selectivity. Future studies could identify specific enzymes capable of efficiently synthesizing this compound, reducing the reliance on chemical catalysts and organic solvents.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. Developing flow-based synthetic methods for this compound could lead to higher yields, better process control, and a reduced environmental footprint compared to batch processing.

Novel Catalysts: The exploration of new, reusable, and more environmentally benign catalysts will be crucial. This includes the investigation of solid acid catalysts or novel organocatalysts to replace traditional mineral acids in the esterification process.

Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize synthetic processes and ensure product quality, the integration of Process Analytical Technology (PAT) is becoming standard practice. For the synthesis of this compound, future research is expected to incorporate advanced spectroscopic techniques for real-time monitoring.

Potential techniques include:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can provide real-time information on the concentration of reactants, intermediates, and the final product during the synthesis. This allows for precise control over reaction parameters to maximize yield and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is a powerful tool for monitoring reaction kinetics and mechanisms in real-time, offering detailed structural information as the reaction progresses. tcichemicals.com

UV-Vis Spectroscopy: This technique can be employed for in-line monitoring of the reaction, providing a cost-effective way to track the formation of the product. nih.gov

By implementing these techniques, researchers can gain a deeper understanding of the reaction dynamics, leading to more robust and efficient manufacturing processes.

Application of Artificial Intelligence and Machine Learning in Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. fishersci.compharmaffiliates.comnih.govnih.govnih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with enhanced properties.

Future applications in this domain may involve:

Predictive Modeling: ML algorithms can be trained on existing data from related nicotinic acid derivatives to predict the biological activity, toxicity, and physicochemical properties of novel analogs of this compound. fishersci.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of compounds with superior therapeutic or material characteristics. pharmaffiliates.comnih.gov

Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of compounds to identify those with a high probability of interacting with a specific biological target, streamlining the initial stages of drug discovery. nih.gov

Deeper Elucidation of Molecular Mechanisms of Biological Action

While the parent compound, nicotinic acid (a form of vitamin B3), has well-established biological roles, the specific molecular mechanisms of its derivatives, including this compound, are often less understood. mdpi.com Future research will need to delve into how this compound interacts with biological systems at a molecular level.

Key research avenues include:

Target Identification and Validation: Identifying the specific proteins or enzymes that this compound interacts with is a critical first step. Techniques such as affinity chromatography and proteomics can be employed for this purpose.

Structural Biology: Determining the three-dimensional structure of the compound bound to its biological target through methods like X-ray crystallography or cryo-electron microscopy can provide invaluable insights into its mechanism of action.

Computational Docking and Molecular Dynamics Simulations: These in silico methods can predict and simulate the binding of the compound to its target, helping to understand the key interactions that drive its biological effects.

A related compound, ethyl 2,4-dihydroxy-6-methylnicotinate, is known to be used in the synthesis of analogs of Lucanthone, which exhibit antitumor and bactericidal properties. chemicalbook.com This suggests that this compound may also possess interesting biological activities worth investigating.

Exploration of Unconventional and Niche Applications in Chemical Biology and Materials Science

Beyond traditional pharmaceutical applications, the unique chemical structure of this compound makes it a candidate for exploration in other scientific fields.

Emerging areas of interest could include:

Chemical Probes: The dihydroxy-substituted pyridine (B92270) core could serve as a scaffold for the development of chemical probes to study biological processes. These probes could be fluorescently labeled to visualize specific cellular components or events.

Functional Materials: The ability of the hydroxyl and ester groups to participate in hydrogen bonding and other intermolecular interactions could be exploited in the design of novel materials. For example, it could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific thermal, optical, or electronic properties.

Drug Delivery Systems: Research into functionalized nanoparticles for drug delivery is a rapidly growing field. nih.gov The chemical handles on this compound could be used to attach it to nanoparticles, potentially for targeted drug delivery or as a component of a biodegradable polymer matrix for controlled release.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2,6-dihydroxy-4-methylnicotinate?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) can influence yield. A fractional factorial design can identify critical factors. Structural analogs like methyl 4-chloro-6-(hydroxymethyl)nicotinate (CAS 39977-44-1) suggest hydroxyl protection/deprotection strategies, such as using acetyl groups to prevent side reactions during esterification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substituent positions and esterification. For instance, the ethyl group’s triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR validate ester formation.
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks, as demonstrated in studies of ethyl 5,6-dihydroxybenzofuran-3-carboxylate (e.g., O–H···O interactions at 2.6–2.8 Å) .
  • IR Spectroscopy : Detect hydroxyl stretches (~3200 cm⁻¹) and ester carbonyls (~1700 cm⁻¹).

Q. How does this compound behave under varying pH and thermal conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., free nicotinic acid).
  • Thermal Analysis : Use TGA/DSC to identify melting points and decomposition thresholds. Ethyl ester derivatives typically exhibit stability up to 150°C, but steric effects from methyl and hydroxyl groups may lower this range .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data (e.g., spectral shifts or reactivity predictions)?

  • Methodological Answer : Cross-validate computational models (DFT, molecular dynamics) with experimental data. For example:
  • Compare calculated NMR chemical shifts (GIAO method) with experimental values. Discrepancies >0.5 ppm may indicate solvation effects or conformational flexibility .
  • Use NIST reference data to calibrate computational parameters, ensuring alignment with established thermodynamic properties .
  • Apply Bayesian statistics to assess confidence intervals for conflicting reactivity predictions .

Q. What computational approaches best model the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to hydrogen bonding or electrophilic attack, critical for designing derivatives.
  • MD Simulations : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation behavior. Reference ethyl radical studies highlight the importance of staggered conformations for stability .

Q. What mechanistic insights explain cyclization or side reactions during synthesis?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O-labeled hydroxyl groups to track cyclization pathways via MS/MS fragmentation.
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy. For example, transient enol intermediates in nicotinate derivatives have lifetimes <10 seconds under acidic conditions .
  • Quenching Experiments : Halt reactions at timed intervals to isolate intermediates (e.g., via flash chromatography) and characterize their structures.

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

  • Methodological Answer : Develop a SAR table comparing substituent effects:
Derivative ModificationBioactivity (e.g., IC₅₀)Key Structural Feature
Methyl → Ethyl at C42.5 μM (vs. 5.8 μM)Enhanced lipophilicity
Hydroxyl → MethoxyInactiveLoss of H-bond donors
Ester → Carboxylic Acid10.2 μMIncreased solubility

Use molecular docking to correlate substituent size/polarity with target binding affinity. Analogous studies on methyl 4-chloro-6-(hydroxymethyl)nicotinate highlight the importance of steric bulk at C6 for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.